N4,N4-dimethylpyridine-2,4-diamine

Catalog No.
S3142123
CAS No.
50426-31-8
M.F
C7H11N3
M. Wt
137.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4-dimethylpyridine-2,4-diamine

CAS Number

50426-31-8

Product Name

N4,N4-dimethylpyridine-2,4-diamine

IUPAC Name

4-N,4-N-dimethylpyridine-2,4-diamine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)

InChI Key

QEDNABCLVCJRLV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=NC=C1)N

Solubility

not available

N4,N4-dimethylpyridine-2,4-diamine is an organic compound with the chemical formula C7H11N3. It features a pyridine ring substituted with two methyl groups at the N4 position and two amino groups at the 2 and 4 positions. This compound is recognized for its potential applications in medicinal chemistry and as a building block for synthesizing other complex molecules. The molecular weight of N4,N4-dimethylpyridine-2,4-diamine is approximately 137.18 g/mol, and it is classified under various chemical databases, including PubChem (ID: 586354) and others that provide detailed information about its structure and properties .

Typical of amines and pyridines. These include:

  • N-Alkylation: The compound can undergo N-alkylation reactions, where alkyl groups are introduced to the nitrogen atoms.
  • Acylation: It can react with acyl chlorides to form amides, which are useful in various synthetic pathways.
  • Condensation Reactions: The amino groups can engage in condensation reactions with carbonyl compounds to form imines or Schiff bases.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex chemical entities .

Research indicates that N4,N4-dimethylpyridine-2,4-diamine exhibits biological activity relevant to medicinal chemistry. It has been explored for its role as a potential inhibitor of certain enzymes, particularly those involved in nitric oxide synthesis. Nitric oxide synthase, for instance, is a target due to its implications in various physiological processes, including vasodilation and neurotransmission. Compounds similar to N4,N4-dimethylpyridine-2,4-diamine have been shown to modulate this enzyme's activity, suggesting potential therapeutic applications .

The synthesis of N4,N4-dimethylpyridine-2,4-diamine typically involves several methods:

  • Methylation of Pyridine Derivatives: Starting from pyridine derivatives, methylating agents such as dimethyl sulfate or methyl iodide can be used to introduce methyl groups at the nitrogen atoms.
  • Reduction Reactions: The compound can also be synthesized through reduction reactions involving appropriate precursors that contain carbonyl or nitro functionalities.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various organic reactions .

N4,N4-dimethylpyridine-2,4-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cardiovascular diseases.
  • Catalysis: The compound may act as a catalyst or catalyst precursor in organic reactions due to its basicity and ability to stabilize transition states.
  • Research: It is utilized in research settings for studying enzyme inhibition and other biological interactions .

Interaction studies involving N4,N4-dimethylpyridine-2,4-diamine have focused on its ability to interact with various biological targets:

  • Enzyme Inhibition: Studies show that this compound can inhibit nitric oxide synthase enzymes, which are crucial for producing nitric oxide in biological systems.
  • Binding Affinity: Research has assessed the binding affinity of N4,N4-dimethylpyridine-2,4-diamine to different receptors and enzymes, providing insights into its potential therapeutic mechanisms .

Several compounds share structural similarities with N4,N4-dimethylpyridine-2,4-diamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-DimethylaminopyridineContains a dimethylamino groupWidely used as a catalyst in organic synthesis
N4,N4-Dimethylpyrimidine-2,4-diaminePyrimidine core with similar substitutionsPotential applications in drug development
N,N-Dimethyl-p-phenylenediamineAn aromatic diamineUsed in dye production and polymer chemistry
3-MethylpyridineMethyl group at the 3-positionCommonly used as a solvent and reagent

These compounds illustrate the diversity within this class of chemicals while highlighting the unique structural features of N4,N4-dimethylpyridine-2,4-diamine that may confer specific biological activities or synthetic utility .

XLogP3

0.6

Dates

Modify: 2023-08-18

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